Dibenzate d'éthylène glycol

Vue d'ensemble

Description

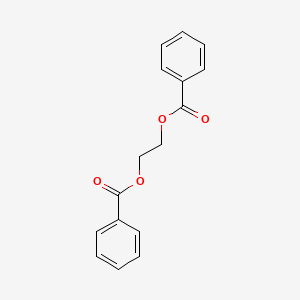

Ethylene dibenzoate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylene dibenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61739. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Plastifiant pour capteurs composites à base de noir de carbone

Le dibenzate d'éthylène glycol (DEGDB) peut être utilisé comme plastifiant dans la fabrication de capteurs à base de composites de noir de carbone. Ces capteurs sont utilisés pour la détection des systèmes de bruit électronique, ce qui est crucial dans diverses applications électroniques .

Électrolyte pour batteries lithium-ion

Le DEGDB peut être combiné à des composites à base de poly(fluorure de vinyle) et de polysulfone pour créer un électrolyte adapté aux batteries lithium-ion. Cette application est importante en raison de la demande croissante de batteries efficaces et durables dans le secteur technologique .

Alternative non toxique au phtalate

Sa nature non toxique et sa faible volatilité font du this compound une alternative favorable aux plastifiants phtalates traditionnels. Ceci est particulièrement important dans diverses formulations de polymères où une sécurité accrue est requise .

Intermédiaire chimique dans les processus industriels

Le this compound sert d'intermédiaire chimique important dans de nombreux processus industriels, y compris ceux des secteurs de l'énergie, des plastiques, de l'automobile et des produits chimiques, en raison de ses propriétés uniques .

Piles à combustible direct à l'alcool

Des recherches ont porté sur l'application de dérivés d'éthylène glycol comme le DEGDB pour les piles à combustible direct à l'alcool sur des électrocatalyseurs à base de palladium .

Synthèse de carburants de transport à partir de la biomasse

Le DEGDB a été étudié pour son utilisation potentielle dans la synthèse de carburants de transport à partir de la biomasse, ce qui est un domaine de recherche clé dans le développement de l'énergie durable .

Mécanisme D'action

Target of Action

It’s known that this compound is widely used as a plasticizer , suggesting that it interacts with polymer chains in plastics to increase their flexibility.

Mode of Action

As a plasticizer, it likely works by embedding itself between the chains of polymers, increasing the distance between them, and thereby enhancing their flexibility .

Biochemical Pathways

It’s known that ethylene glycol, a related compound, can be metabolized by various microbes . This suggests that Ethylene glycol dibenzoate might also be metabolized in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a viscous liquid at room temperature with a density of 1175 g/mL . It has a low water solubility of 2.3 mg/L at 20°C , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene glycol dibenzoate. For instance, its low water solubility could limit its action in aqueous environments . Moreover, it’s known that ethylene glycol, a related compound, can be degraded in the environment under certain conditions .

Activité Biologique

Ethylene dibenzoate (EDB) is a compound that has garnered attention for its biological activity, particularly in the context of biodegradation and enzymatic interactions. This article explores the biological activity of EDB, including its metabolic pathways, enzymatic hydrolysis, and potential applications in biocatalysis.

Overview of Ethylene Dibenzoate

Ethylene dibenzoate is an ester formed from ethylene glycol and benzoic acid. It is primarily used as a plasticizer in various polymer formulations due to its favorable properties, such as flexibility and thermal stability. However, its environmental impact and biodegradability have prompted research into its biological activity.

Biodegradation Studies

Research has demonstrated that EDB can be biodegraded by specific microorganisms. For instance, studies involving Rhodotorula rubra showed that EDB was metabolized through hydrolysis, leading to the accumulation of benzoic acid as a primary metabolite. The degradation pathway typically involves the hydrolysis of one ester bond followed by further degradation of the resulting monoester.

Key Findings on Biodegradation

- Microbial Strain : Rhodotorula rubra effectively degrades EDB in the presence of co-substrates like hexadecane.

- Metabolites : Significant accumulation of diethylene glycol monobenzoate and benzoic acid was observed during degradation experiments.

- Mechanism : The initial hydrolysis of one ester bond is the rate-limiting step, with subsequent degradation occurring more rapidly for the monoester products .

Enzymatic Activity

The enzymatic hydrolysis of EDB has been investigated to understand its potential for biocatalysis. An esterase produced by Aspergillus nomius was shown to hydrolyze EDB effectively, indicating its utility in biotechnological applications.

Enzyme Characteristics

- Optimum Conditions : The esterase exhibited optimal activity at pH 6.5–7.0 and 50°C.

- Substrate Specificity : It demonstrated comparable activities for various benzoate esters, with EDB being a suitable substrate .

- Kinetic Parameters : The enzyme showed a significantly higher affinity for substrates with longer carbon chains, highlighting its potential in industrial applications .

Case Studies

Several case studies have illustrated the practical implications of EDB's biological activity:

-

Biodegradation in Wastewater Treatment :

- In controlled experiments, EDB was introduced into wastewater systems containing microbial consortia. The results indicated a reduction in EDB concentration over time, with benzoic acid being a major byproduct.

- The study concluded that specific microbial communities could be harnessed for effective bioremediation strategies involving EDB.

- Application in Biocatalysis :

Data Tables

| Parameter | Value |

|---|---|

| Optimal pH | 6.5 – 7.0 |

| Optimal Temperature | 50°C |

| Major Metabolite | Benzoic Acid |

| Microbial Strain | Rhodotorula rubra |

| Hydrolysis Rate | Significant |

Propriétés

IUPAC Name |

2-benzoyloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQLDNQZFOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-86-8 | |

| Record name | Polyethylene glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60877972 | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-49-5 | |

| Record name | Glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.